Diethyl pentan-2-ylidenepropanedioate
Description
Diethyl 2-ethyl-2-pentan-2-ylpropanedioate (CAS: 76-72-2; EINECS: 200-981-7) is a substituted malonate ester featuring a central propanedioate (malonic acid) backbone modified with ethyl and pentan-2-yl groups at the α-carbon (Figure 1). Its molecular formula is C₁₃H₂₂O₄, with a molecular weight of 242.31 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing complex organic molecules due to its sterically hindered structure, which influences reactivity in condensation and alkylation reactions .
Key identifiers include:
- CAS No.: 76-72-2
- EINECS: 200-981-7
- MFCD No.: 00129160
- UNII: 6LWT1P8JUR
Properties
CAS No. |
18795-91-0 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
diethyl 2-pentan-2-ylidenepropanedioate |
InChI |
InChI=1S/C12H20O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h5-8H2,1-4H3 |
InChI Key |
LFJWMURFTGKOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(C(=O)OCC)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl pentan-2-ylidenepropanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with a suitable alkyl halide. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as 2-bromopentane, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl pentan-2-ylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-carbon position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium ethoxide) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives of diethyl malonate.
Scientific Research Applications
Diethyl pentan-2-ylidenepropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl pentan-2-ylidenepropanedioate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its ester groups can undergo hydrolysis to release carboxylic acids, which may participate in further biochemical reactions .
Comparison with Similar Compounds
Diethyl Succinate (Natural Diethyl Succinate)
Molecular Formula : C₈H₁₄O₄
Molecular Weight : 174.19 g/mol
Boiling Point : ~80°C
Solubility : Miscible with water and most organic solvents.
Applications : Widely used as a flavoring agent (FEMA 2377) and plasticizer .
| Property | Diethyl 2-Ethyl-2-Pentan-2-ylpropanedioate | Diethyl Succinate |
|---|---|---|
| Molecular Formula | C₁₃H₂₂O₄ | C₈H₁₄O₄ |
| Molecular Weight | 242.31 g/mol | 174.19 g/mol |
| Boiling Point | Not reported | ~80°C |
| Solubility | Organic solvents | Water, organic solvents |
| Key Applications | Pharmaceutical intermediates | Food additive, plasticizer |
Key Differences :
- Branching vs. Linearity : The pentan-2-yl group in the target compound introduces steric hindrance, reducing nucleophilic attack rates compared to the linear succinate ester .
- Polarity : Diethyl succinate’s shorter alkyl chain and lack of branching enhance water solubility, unlike the hydrophobic pentan-2-yl substituent in the target compound .
Diethyl 2-(2-Cyanoethyl)-2-Ethylpropanedioate
Molecular Formula: C₁₁H₁₅NO₄ Molecular Weight: 237.24 g/mol Key Feature: Incorporates a cyanoethyl group instead of pentan-2-yl. Applications: Used in organic synthesis for nitrile-containing intermediates .
| Property | Diethyl 2-Ethyl-2-Pentan-2-ylpropanedioate | Diethyl 2-(2-Cyanoethyl)-2-Ethylpropanedioate |
|---|---|---|
| Substituent | Pentan-2-yl (hydrophobic) | Cyanoethyl (polar) |
| Reactivity | Steric hindrance slows reactions | Cyano group enables nucleophilic substitutions |
| Solubility | Lipophilic | Moderate polarity enhances polar solvent use |
Key Differences :
- Electronic Effects: The cyanoethyl group’s electron-withdrawing nature increases electrophilicity at the α-carbon, contrasting with the electron-donating pentan-2-yl group .
- Synthetic Utility: The target compound’s bulkiness is advantageous for controlled steric environments, while the cyano derivative facilitates rapid functionalization .
Steric and Electronic Modulation
Diethyl 2-ethyl-2-pentan-2-ylpropanedioate’s branched structure has been shown to:
- Reduce undesired side reactions (e.g., over-alkylation) in malonate-based syntheses .
- Enhance regioselectivity in Michael additions due to steric shielding of the reactive site .
Limitations and Challenges
- Synthesis Complexity : Introducing the pentan-2-yl group requires multi-step alkylation, increasing production costs compared to simpler esters like diethyl succinate .
- Data Gaps: Limited published data on exact thermodynamic properties (e.g., melting point, vapor pressure) necessitates further experimental characterization .
Q & A
Q. What role does this compound play in designing photoactive materials?
- Methodological Answer: Investigate its UV-Vis absorption spectrum (λmax ~300 nm) for potential use as a photosensitizer. Test photostability under prolonged irradiation (e.g., 365 nm LED) and measure quantum yields for energy transfer. Collaborate with material scientists to integrate the compound into organic photovoltaic (OPV) devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
